Cas no 796967-57-2 (N-(3-fluorophenyl)-N'-[4-(4,4,5,5-tetraMethyl-[1,3,2]-dioxaborolan-2-yl)phenyl]urea)
796967-57-2 structure
Product Name:N-(3-fluorophenyl)-N'-[4-(4,4,5,5-tetraMethyl-[1,3,2]-dioxaborolan-2-yl)phenyl]urea
Numéro CAS:796967-57-2
Le MF:C19H22BFN2O3
Mégawatts:356.198988437653
CID:2363062
Update Time:2023-11-18
N-(3-fluorophenyl)-N'-[4-(4,4,5,5-tetraMethyl-[1,3,2]-dioxaborolan-2-yl)phenyl]urea Propriétés chimiques et physiques
Nom et identifiant
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- Urea, N-(3-fluorophenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- 1-(3-fluorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- 1-(3-Fluorophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- CPQRNEQMOUYXNS-UHFFFAOYSA-N
- (4-(3-(3-Fluorophenyl)ureido)phenyl)boronic acid pinacol ester
- CID 16125045
- N-(3-fluorophenyl)-N'-[4-(4,4,5,5-tetraMethyl-[1,3,2]-dioxaborolan-2-yl)phenyl]urea
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- Piscine à noyau: 1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-8-10-15(11-9-13)22-17(24)23-16-7-5-6-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24)
- La clé Inchi: CPQRNEQMOUYXNS-UHFFFAOYSA-N
- Sourire: FC1=CC=CC(=C1)NC(NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 3
- Complexité: 493
- Surface topologique des pôles: 59.6
Propriétés expérimentales
- Dense: 1.19±0.1 g/cm3(Predicted)
- Point d'ébullition: 398.4±27.0 °C(Predicted)
- Le PKA: 13.62±0.70(Predicted)
N-(3-fluorophenyl)-N'-[4-(4,4,5,5-tetraMethyl-[1,3,2]-dioxaborolan-2-yl)phenyl]urea Littérature connexe
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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